molecular formula C12H11N3O B7500280 N-(3-methylpyridin-2-yl)pyridine-2-carboxamide

N-(3-methylpyridin-2-yl)pyridine-2-carboxamide

Cat. No. B7500280
M. Wt: 213.23 g/mol
InChI Key: HIWFGDWJYYPYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylpyridin-2-yl)pyridine-2-carboxamide, also known as 2-Pyridyl-N-(3-methyl-2-pyridinyl)-2-pyridinecarboxamide or MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a pyridinecarboxamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of MPP is not fully understood, but it is thought to involve the binding of the compound to specific target proteins, such as the SH2 domain. This binding can disrupt protein-protein interactions and alter cellular signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
MPP has been shown to have a wide range of biochemical and physiological effects, including the inhibition of various cellular signaling pathways, the induction of apoptosis in cancer cells, and the modulation of immune responses. MPP has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPP in lab experiments is its ability to selectively disrupt protein-protein interactions, making it a valuable tool for investigating specific cellular signaling pathways. However, the use of MPP can also have limitations, including its potential toxicity and the need for careful purification to obtain a high yield of pure compound.

Future Directions

There are many potential future directions for the use of MPP in scientific research. One area of interest is the development of MPP-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the continued investigation of MPP's effects on cellular signaling pathways and protein-protein interactions may lead to new insights into the underlying mechanisms of various biological processes.

Synthesis Methods

The synthesis of MPP can be achieved through a variety of methods, including the reaction of 2-bromo-3-methylpyridine with 2-aminopyridine in the presence of a palladium catalyst. Other methods involve the use of different starting materials and catalysts, but the overall process typically involves multiple steps and requires careful purification to obtain a high yield of pure MPP.

Scientific Research Applications

MPP has been used extensively in scientific research as a tool to investigate various biological processes. One of the most prominent applications of MPP is in the study of protein-protein interactions, particularly those involving the SH2 domain. MPP has been shown to bind to the SH2 domain of various proteins, including Src and Lck, and can be used to disrupt these interactions and study their effects on cellular signaling pathways.

properties

IUPAC Name

N-(3-methylpyridin-2-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-5-4-8-14-11(9)15-12(16)10-6-2-3-7-13-10/h2-8H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWFGDWJYYPYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylpyridin-2-yl)pyridine-2-carboxamide

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